N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methylbenzyl)ethanediamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methylbenzyl)ethanediamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes, including pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Mechanism of Action
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methylbenzyl)ethanediamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Studies have shown that this compound increases the levels of endocannabinoids, leading to reduced pain, anxiety, and depression symptoms. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methylbenzyl)ethanediamide is its selectivity for FAAH inhibition, which reduces the potential for off-target effects. Additionally, this compound has been shown to have a favorable safety profile in animal studies. However, limitations of this compound include its relatively short half-life and potential for tolerance development with chronic use.
Future Directions
For N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methylbenzyl)ethanediamide research include investigating its potential therapeutic applications in various fields, including pain management, anxiety, depression, and addiction. Additionally, further studies are needed to determine the optimal dosing and administration methods for this compound. Finally, research is needed to investigate the potential for this compound to interact with other drugs and medications.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its potential therapeutic applications in various fields, including pain management, anxiety, depression, and addiction. Studies have shown that this compound can increase the levels of endocannabinoids in the body, leading to reduced pain, anxiety, and depression symptoms. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(4-methylphenyl)methyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-14-4-6-16(7-5-14)13-22-20(24)19(23)21-11-10-15-8-9-17(25-2)18(12-15)26-3/h4-9,12H,10-11,13H2,1-3H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCMKSPNURAPBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.